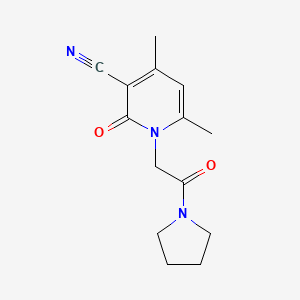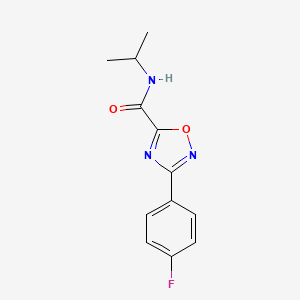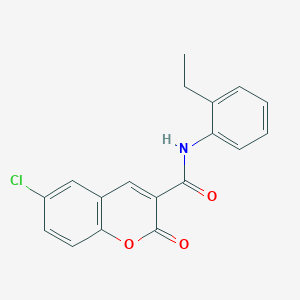![molecular formula C15H13BrF2N2O2 B5298934 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one, also known as BR-Dim-Ket or BRD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
BRD exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BETs). HDACs are involved in the regulation of gene expression, and their inhibition by BRD can lead to changes in the expression of genes involved in cell proliferation and survival. BETs are involved in the regulation of gene transcription, and their inhibition by BRD can lead to changes in the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
BRD has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. In cancer cells, BRD has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In neuronal cells, BRD has been shown to modulate synaptic plasticity and improve cognitive function.
实验室实验的优点和局限性
One advantage of using BRD in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. Additionally, BRD has been shown to have relatively low toxicity, making it a safer alternative to other compounds with similar biological effects. However, one limitation of using BRD in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on BRD. One area of interest is the development of new compounds that are more potent and selective than BRD. Additionally, there is interest in exploring the potential therapeutic applications of BRD in various diseases, including cancer, neurological disorders, and infectious diseases. Finally, there is interest in further elucidating the mechanism of action of BRD and its effects on various biological processes.
合成方法
BRD is synthesized through a multi-step process that involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 4-(difluoromethoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield BRD.
科学研究应用
BRD has been widely used in scientific research for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, BRD has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In neurobiology, BRD has been used to study the role of certain proteins in the brain and their potential implications for neurological disorders such as Alzheimer's disease. Additionally, BRD has been used in drug discovery to develop new compounds with improved pharmacological properties.
属性
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2N2O2/c1-2-20-9-12(16)14(19-20)13(21)8-5-10-3-6-11(7-4-10)22-15(17)18/h3-9,15H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKEAQXACDTMM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)


![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)